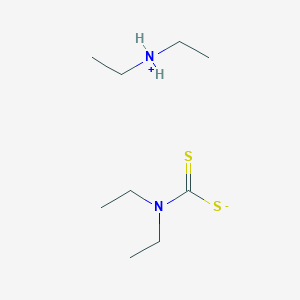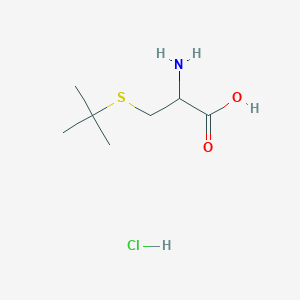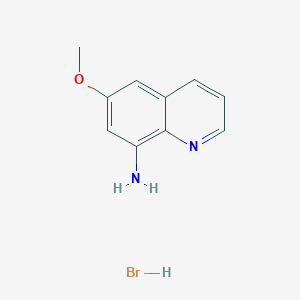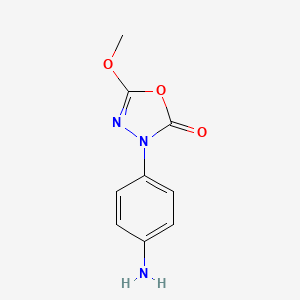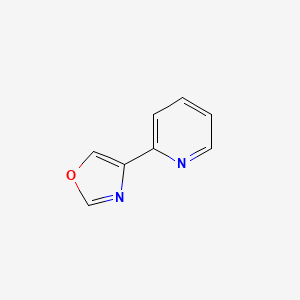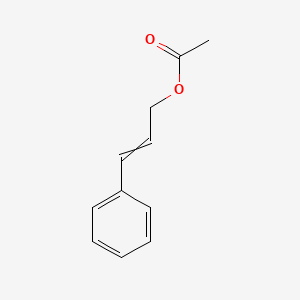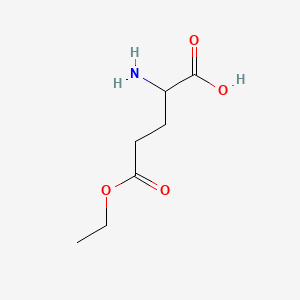
2-Amino-5-ethoxy-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Ethylglutamate is a derivative of glutamic acid, an important amino acid in the human body It is characterized by the presence of an ethyl group attached to the gamma carbon of the glutamate molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamma-Ethylglutamate can be synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-ethoxy-5-oxopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of glutamic acid and ethanol into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: Gamma-Ethylglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-ethylglutamic acid.
Reduction: It can be reduced to form gamma-ethylglutamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gamma-ethylglutamic acid.
Reduction: Gamma-ethylglutamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Gamma-Ethylglutamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the metabolism of glutamate derivatives.
Industry: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
Gamma-Ethylglutamate exerts its effects by interacting with glutamate receptors in the body. These receptors are involved in various physiological processes, including neurotransmission and cellular metabolism. The ethyl group attached to the gamma carbon of the glutamate molecule can influence the binding affinity and activity of the compound at these receptors, leading to various biological effects.
Comparison with Similar Compounds
Gamma-Methylglutamate: Similar structure but with a methyl group instead of an ethyl group.
Gamma-Propylglutamate: Similar structure but with a propyl group instead of an ethyl group.
Gamma-Butylglutamate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Gamma-Ethylglutamate is unique due to the specific influence of the ethyl group on its chemical and biological properties
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
InChI Key |
XMQUEQJCYRFIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


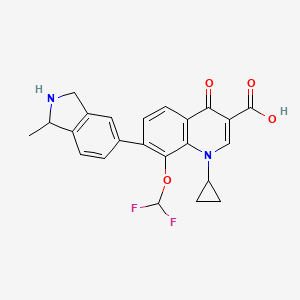
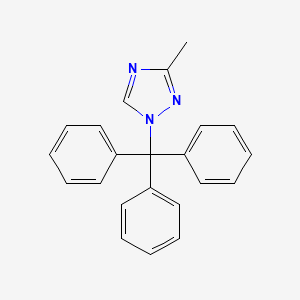
![4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8816548.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B8816550.png)
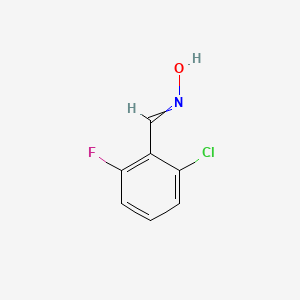
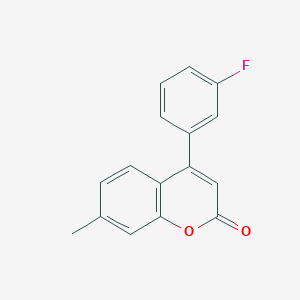
![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)
